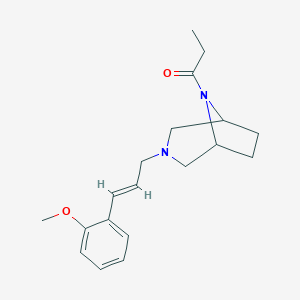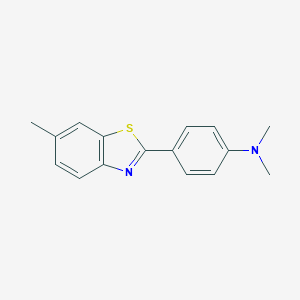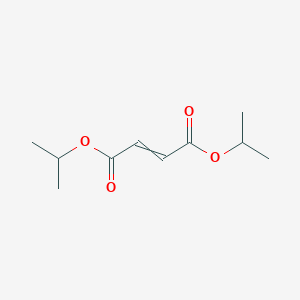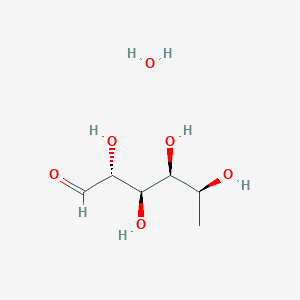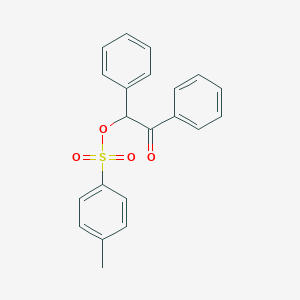
Benzene, 1,1'-oxybis[2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1'-oxybis[2-methoxy-'] is a chemical compound that is commonly used in scientific research applications. It is also known as 1,1'-oxybis[2-methoxybenzene] or 2,2'-dihydroxy-1,1'-dimethoxybiphenyl. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of benzene, 1,1'-oxybis[2-methoxy-'] is not fully understood. However, it is known to interact with specific proteins and enzymes in cells, leading to various biochemical and physiological effects. It can also undergo chemical reactions with other compounds, leading to the formation of new products.
Biochemical and Physiological Effects:
Benzene, 1,1'-oxybis[2-methoxy-'] has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It can also inhibit the activity of specific enzymes, leading to changes in cellular metabolism. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1,1'-oxybis[2-methoxy-'] has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents used in organic synthesis and biochemical studies. However, it has limited solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of benzene, 1,1'-oxybis[2-methoxy-']. One direction is to further investigate its mechanism of action and its interactions with specific proteins and enzymes. This could lead to the development of new drugs and therapies that target specific cellular pathways. Another direction is to explore its potential as a fluorescent probe in biochemical studies. This could lead to the development of new tools for studying cellular processes and disease mechanisms. Finally, there is a need to explore its potential as a model compound for studying the chemical and physical properties of biphenyl derivatives. This could lead to the development of new materials with novel properties and applications.
Conclusion:
Benzene, 1,1'-oxybis[2-methoxy-'] is a versatile compound that has various scientific research applications. Its synthesis method is well-established, and it has several advantages and limitations for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for its research. Overall, benzene, 1,1'-oxybis[2-methoxy-'] is a valuable tool for scientists and researchers in various fields.
Métodos De Síntesis
Benzene, 1,1'-oxybis[2-methoxy-'] is synthesized through a reaction between 2-methoxyphenol and 2,2'-dihydroxybiphenyl in the presence of a catalyst. The reaction takes place under specific temperature and pressure conditions and results in the formation of the desired compound. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
Benzene, 1,1'-oxybis[2-methoxy-'] is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis, as it can undergo various chemical reactions to form new compounds. It is also used as a fluorescent probe in biochemical studies, as it can bind to specific proteins and enzymes. Additionally, it is used as a model compound for studying the chemical and physical properties of biphenyl derivatives.
Propiedades
Número CAS |
1655-70-5 |
|---|---|
Nombre del producto |
Benzene, 1,1'-oxybis[2-methoxy- |
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-methoxy-2-(2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
Clave InChI |
AGZRBJLATOQBCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1OC2=CC=CC=C2OC |
Punto de ebullición |
330.5 °C |
melting_point |
79.5 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




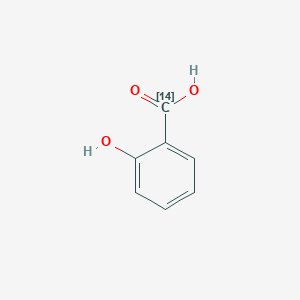
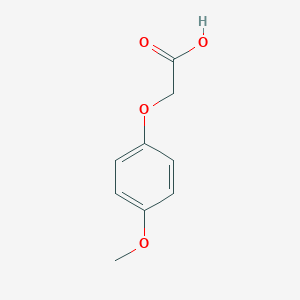

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)

